6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
CAS No.: 1260386-49-9
Cat. No.: VC2873520
Molecular Formula: C9H7N3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
![6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile - 1260386-49-9](/images/structure/VC2873520.png)
Specification
CAS No. | 1260386-49-9 |
---|---|
Molecular Formula | C9H7N3 |
Molecular Weight | 157.17 g/mol |
IUPAC Name | 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C9H7N3/c1-6-2-3-8-7(4-10)5-11-9(8)12-6/h2-3,5H,1H3,(H,11,12) |
Standard InChI Key | SGOHUDAELXBGSZ-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=C1)C(=CN2)C#N |
Canonical SMILES | CC1=NC2=C(C=C1)C(=CN2)C#N |
Introduction
Chemical Structure and Properties
Structural Characteristics
The core structure of 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile consists of a pyrrole ring fused with a pyridine ring, forming the characteristic 7-azaindole skeleton. The compound has three key structural features:
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The pyrrolo[2,3-b]pyridine bicyclic system with a nitrogen atom at position 7 of the indole numbering system
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A methyl group at position 6 of the pyridine ring
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A nitrile group (-C≡N) at position 3 of the pyrrole ring
Physical and Chemical Properties
While specific experimental data for 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is limited, properties can be estimated based on structurally related compounds such as 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . Table 1 presents the estimated physicochemical properties of the compound.
Table 1: Estimated Physicochemical Properties of 6-Methyl-1H-Pyrrolo[2,3-b]Pyridine-3-Carbonitrile
The compound likely exhibits characteristic spectroscopic properties, including IR absorption for the nitrile group (approximately 2200-2240 cm⁻¹) and N-H stretching (approximately 3300-3500 cm⁻¹).
Reactivity Profile
The reactive sites in 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile include:
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The nitrile group at position 3, which can undergo hydrolysis, reduction, or nucleophilic addition reactions
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The pyrrole N-H, which can participate in N-substitution reactions
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The methyl group at position 6, which can serve as a site for further functionalization
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The aromatic system, which can undergo electrophilic aromatic substitution, although reactivity will be influenced by the existing substituents
Synthesis Methods
General Synthetic Approaches
The synthesis of pyrrolo[2,3-b]pyridine derivatives has been extensively studied, and several methods could be adapted for the preparation of 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. The search results highlight multiple synthetic pathways that could be relevant.
Cyclocondensation Reactions
One effective approach involves cyclocondensation reactions of appropriately substituted 2-amino-pyrrole-3-carbonitrile derivatives with active methylene compounds. As described in the literature, this method has been successfully applied to synthesize various pyrrolo[2,3-b]pyridine derivatives:
"A cyclo condensation reaction is an effective method for a two-component reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds in acetic acid and catalytic hydrochloric acid to produce new substituted 1H-pyrrolo[2,3-b]pyridine..."
This approach could be adapted for the synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile by using appropriate starting materials that would introduce the methyl group at position 6 during the cyclization process.
Reaction with Arylidenemalononitriles
Another promising synthetic route involves the reaction of 2-amino-pyrrole derivatives with arylidenemalononitriles:
"Pyrrolopyridine synthesis by reacting of 2-amino-pyrrole-3-carbonitrile with 2-arylidenemalononitriles as one of the key components became very demanding since it enables..."
This methodology has been reported to yield pyrrolopyridine derivatives in excellent yields (87-91%) and could potentially be modified to introduce the desired substitution pattern.
Proposed Mechanism for Pyrrolo[2,3-b]pyridine Formation
Based on the literature, a plausible mechanism for the formation of pyrrolo[2,3-b]pyridine derivatives involves:
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Initial formation of a C=N bond
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Nucleophilic attack by the amino nitrogen of the pyrrole on an electrophilic carbonyl carbon
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Subsequent proton transfer and dehydration steps
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Cyclization involving the cyano group to yield the target pyrrolopyridine structure
Table 2: Comparison of Synthetic Methods for Pyrrolo[2,3-b]pyridine Derivatives
Biological Significance
General Bioactivity of Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine core structure appears in numerous biologically active compounds, making 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile a potentially significant compound for medicinal chemistry. The literature highlights several important biological activities associated with this heterocyclic scaffold:
"The pyrrolopryridines are present in the molecular structure of various biologically active compounds such as vemurafenib, pexidartinib, Plexxikon, Genentech famitinib, peficitinib, Antalarmin, etc."
Structure-Activity Relationships
The biological activity of pyrrolo[2,3-b]pyridine derivatives is influenced by the nature and position of substituents. The presence of electron-donating groups (such as the methyl at position 6) and electron-withdrawing groups (such as the nitrile at position 3) can significantly affect the compound's biological profile:
"...the presence of both electron-withdrawing groups such as Cl and poly-phenolic as well as the EDGs such as OCH3 is the key factors to expose the activity of the molecule..."
This suggests that the specific substitution pattern in 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile may confer unique biological properties.
Research Applications
Role as a Synthetic Intermediate
The nitrile functionality in 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile makes it a versatile intermediate for the synthesis of other biologically relevant compounds. The nitrile group can be transformed into:
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Carboxylic acids through hydrolysis
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Amides through partial hydrolysis
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Amines through reduction
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Various heterocyclic systems through cycloaddition reactions
These transformations could generate libraries of compounds with diverse biological activities.
Structure-Based Drug Design
The well-defined structure of 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, with specific substitution patterns and potential hydrogen bonding sites, makes it a candidate for structure-based drug design efforts. The compound could serve as a scaffold for the development of more complex molecules with enhanced potency and selectivity for specific biological targets.
Current Research Trends
Current research on pyrrolo[2,3-b]pyridine derivatives focuses on:
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Development of more efficient synthetic methodologies
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Exploration of structure-activity relationships to optimize biological activities
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Investigation of specific mechanisms of action
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Application in combination therapies
The synthesis of new pyrrolo[2,3-b]pyridine derivatives continues to be an active area of research, as highlighted by recent publications:
"About 15 new compounds that can be used as organic and medicinal research substrates were synthesized."
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